(R)-Methyl 6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate
Overview
Description
“®-Methyl 6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate” is a chemical compound. It has a molecular weight of 296.79 . The compound is a type of tertiary butyl ester , which finds large applications in synthetic organic chemistry .
Synthesis Analysis
Tertiary butyl esters, like this compound, can be synthesized using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl group . This group is known for its unique reactivity pattern, which is highlighted by its characteristic applications .Chemical Reactions Analysis
The tert-butoxycarbonyl group in this compound can be used in a variety of chemical transformations . It has relevance in nature and its implication in biosynthetic and biodegradation pathways .Scientific Research Applications
Reactive Carbonyl Species (RCS) in Chronic Diseases
Reactive carbonyl species (RCS) are generated from the oxidation of carbohydrates, lipids, and amino acids. They include various compounds such as hexanal, acrolein, and methylglyoxal. RCS are known to damage cellular components like proteins, nucleic acids, and lipids, leading to cytotoxicity and mutagenicity. These effects are connected to aging and several chronic diseases such as inflammatory disease, atherosclerosis, and cancer. Understanding the properties, metabolism, and relationship of RCS with metabolic diseases is crucial for developing therapeutic approaches to combat RCS-associated chronic diseases. Treatments may involve endogenous RCS metabolizers, enzyme inducers, and scavengers, with nanoparticles and nanocarriers highlighting the importance of advanced delivery methods for effective disease management (Fuloria et al., 2020).
Catalytic Non-Enzymatic Kinetic Resolution
The catalytic non-enzymatic kinetic resolution (KR) of racemic compounds has gained popularity in the synthesis of chiral compounds. This process, which involves the use of chiral catalysts for asymmetric reactions, is of great importance in organic synthesis. Developing catalytic non-enzymatic procedures that provide high enantioselectivity and yield could be influenced by understanding and manipulating compounds like "(R)-Methyl 6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate." This insight is vital for the synthesis of enantiopure compounds in both industrial and research settings (Pellissier, 2011).
Synthetic Antioxidants and Environmental Occurrence
Synthetic phenolic antioxidants (SPAs) are used across various industries to prolong product shelf life by preventing oxidative reactions. Studies on SPAs, including their environmental presence, human exposure, and toxicity, suggest that some SPAs may exhibit hepatic toxicity, endocrine disruption, or carcinogenic effects. The research on SPAs, their degradation products, and their impact on human health and the environment can provide a framework for understanding the behavior and implications of similarly structured compounds in environmental and biological contexts (Liu & Mabury, 2020).
Future Directions
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(25)22-16(17(23)26-4)12-8-9-13-21-18(24)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVYJATJHQXRX-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129431 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82611-49-2 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82611-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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